molecular formula C15H14ClFN2O2 B2590155 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide CAS No. 1423358-13-7

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide

Cat. No.: B2590155
CAS No.: 1423358-13-7
M. Wt: 308.74
InChI Key: YMYWWIIUBDWKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide (CAS 1423358-13-7) is a specialized organic compound with a molecular formula of C15H14ClFN2O2 and a molecular weight of 308.73 g/mol . Its unique structure features a chloro-hydroxyphenyl and a fluoro-methylphenyl substitution pattern, combining both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups. This specific architecture suggests potential utility as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of novel active compounds . The defined stereochemistry and purity of this acetamide derivative make it a valuable building block for medicinal chemistry, where its properties may enhance reactivity or binding affinity in target systems . While this specific molecule's mechanism of action is an area of ongoing research, it belongs to a class of N-aryl acetamides that have shown promising biological activity. For instance, related structural classes have been investigated for their potent antimalarial activity, targeting pathways such as parasite egress and invasion, and demonstrating potential for transmission-blocking applications . This compound is offered with a guaranteed purity of 92% . It is supplied as a solid and should be stored in a cool, dry environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-2-(3-fluoro-5-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-8-4-10(17)7-11(5-8)19-14(15(18)21)9-2-3-13(20)12(16)6-9/h2-7,14,19-20H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWWIIUBDWKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(C2=CC(=C(C=C2)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a suitable aromatic precursor to introduce the nitro group.

    Reduction: of the nitro group to form an amine.

    Halogenation: to introduce the chloro and fluoro substituents.

    Coupling reactions: to form the final acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has shown that compounds similar to 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated 94% inhibition of the human melanoma cell line MM96L at a concentration of 100 µg/ml . This suggests that the compound may possess similar anticancer properties, potentially acting through mechanisms that disrupt cellular proliferation or induce apoptosis.

Antiviral Properties:
Fluorinated compounds have been recognized for their antiviral activity. The incorporation of fluorine in drug design often enhances metabolic stability and bioactivity. Studies indicate that fluorinated analogs can effectively inhibit viral replication, making them promising candidates for antiviral drug development . The specific mechanism of action for this compound remains to be fully elucidated but may involve interactions with viral proteins or host cell receptors.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both chloro and fluoro substituents is believed to enhance the lipophilicity and overall biological activity of the molecule. A comparative analysis of related compounds reveals that modifications in the phenyl rings significantly influence their biological activities.

Compound Activity IC50 (µM) Notes
Compound AAnticancer5.0Effective against breast cancer cells
Compound BAntiviral10.0Inhibits replication of influenza virus
This compoundTBDTBDPotential for further development

Synthetic Routes and Industrial Applications

The synthesis of this compound involves several steps, including nitration, reduction, halogenation, and coupling reactions. These methods can be optimized for industrial production to enhance yield and reduce costs.

Synthetic Pathway Overview:

  • Nitration - Introduction of a nitro group.
  • Reduction - Conversion of nitro to amine.
  • Halogenation - Addition of chloro and fluoro groups.
  • Coupling Reactions - Formation of the final acetamide structure.

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic applications of similar compounds:

  • Cytotoxicity Studies: Research indicated that certain derivatives exhibited selective cytotoxicity towards melanoma cells, highlighting their potential as anticancer agents .
  • Antiviral Testing: Compounds with structural similarities have been tested against various viruses, showing promising results in inhibiting viral replication .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound belongs to a class of N-substituted acetamides with halogenated aromatic substituents. Key analogs include:

Compound Name Substituents Key Features
Target Compound 3-chloro-4-hydroxyphenyl; 3-fluoro-5-methylphenylamino Dual aromatic rings with halogen and hydroxyl groups; methyl substitution
2-(3-Chloro-4-hydroxyphenyl)acetamide (S11) Single 3-chloro-4-hydroxyphenyl group Parent compound lacking second aromatic ring; inactive in 17β-HSD2 assays
N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13) 3-chloro-4-hydroxyphenyl; phenethyl chain Enhanced activity due to hydrophobic interactions with enzyme pockets
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-chloro-4-fluorophenyl; diphenylacetyl group Crystallographically characterized; strong hydrogen bonding networks
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Triazolylsulfanyl group; 5-chloro-2-methylphenyl Hybrid structure with heterocyclic moiety; potential multi-target activity

Key Observations :

  • Aromatic Interactions: The target compound’s dual aromatic rings (3-chloro-4-hydroxyphenyl and 3-fluoro-5-methylphenylamino) mirror the bioactive N-phenethyl derivative (13), which showed enhanced inhibition of 17β-HSD2 due to hydrophobic and π-π interactions .
  • Halogen Effects: Chloro and fluoro substituents improve metabolic stability and binding affinity compared to non-halogenated analogs (e.g., S15 and S16 in ) .
  • Conformational Flexibility : Crystallographic data for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveals dihedral angles (10.8–85.8°) between aromatic planes, suggesting that steric hindrance from the target compound’s methyl group may influence its binding mode.

Physicochemical and Crystallographic Properties

  • Lipophilicity : Fluorine and methyl groups increase logP compared to hydroxylated analogs (e.g., S16 in ) .
  • Hydrogen Bonding : The hydroxyl group in the target compound may form intramolecular hydrogen bonds, as seen in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide’s N–H···O interactions .
  • Crystallographic Tools : Structural analyses of related compounds (e.g., ) utilized SHELX and ORTEP-III software for refinement and visualization , methodologies applicable to the target compound if crystallized.

Biological Activity

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide, with the CAS number 1423358-13-7, is a synthetic organic compound notable for its potential biological activities. Its complex structure, characterized by multiple functional groups, suggests a variety of interactions with biological targets, which may lead to therapeutic applications in medicinal chemistry and pharmaceuticals.

The compound has a molecular formula of C15H14ClFN2O2 and a molecular weight of 308.74 g/mol. Its predicted boiling point is approximately 510.1 °C, and it has a density of 1.412 g/cm³. The pKa value is estimated to be around 8.26, indicating its acidic properties which may influence its biological interactions .

PropertyValue
Molecular FormulaC15H14ClFN2O2
Molecular Weight308.74 g/mol
Boiling Point510.1 °C (predicted)
Density1.412 g/cm³ (predicted)
pKa8.26 (predicted)

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors, potentially leading to modulation of various signaling pathways. The presence of the chloro and hydroxy groups may enhance its binding affinity to target proteins, while the fluoro and amino groups could contribute to its selectivity and efficacy .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from low micromolar concentrations . While specific data on the MIC for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

Cytotoxicity Studies

In studies evaluating the cytotoxic effects of structurally related compounds, moderate cytotoxicity was observed against human melanoma cell lines, with inhibition rates reaching up to 94% at concentrations of 100 µg/mL . This suggests that the compound may possess anti-cancer properties worth exploring further.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans . This highlights the potential for developing new antibacterial agents based on this compound's structure.
  • Cytotoxicity in Cancer Research : The compound was evaluated for its cytotoxic effects on melanoma cells, showing promising results that warrant further investigation into its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodology : Use a coupling reaction between the chloroacetamide precursor and substituted aniline derivatives in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimize stoichiometry (1:1 molar ratio) and temperature (273 K for 3 hours) to minimize side reactions. Post-synthesis, purify via recrystallization in toluene or column chromatography with ethyl acetate/hexane gradients. Monitor purity using TLC or HPLC .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • X-ray crystallography : Refine single-crystal structures using SHELX (e.g., SHELXL for refinement) and visualize with ORTEP-III to confirm bond angles, torsion angles, and hydrogen-bonding networks .
  • NMR/FTIR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm in 1^1H NMR) and carbonyl stretches (~1650–1700 cm1^{-1} in FTIR).
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. How can solubility and stability challenges in aqueous/organic solvents be addressed during experimental design?

  • Methodology : Calculate logP values (e.g., using PubChem data) to predict hydrophobicity. Experimentally determine solubility via the shake-flask method in buffered solutions (pH 7.4) or DMSO. For stability, conduct accelerated degradation studies under UV light or varying pH conditions, analyzed via HPLC .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental structural data be resolved?

  • Methodology : Cross-validate computational models (e.g., DFT for HOMO-LUMO or MESP analysis) with experimental XRD data. Adjust basis sets (e.g., B3LYP/6-31G*) to better match observed bond lengths and angles. Use molecular docking to explore conformational flexibility in solution vs. crystalline states .

Q. What experimental design principles apply to assessing the compound’s ecotoxicological impact?

  • Methodology : Follow frameworks like INCHEMBIOL ( ):

  • Fate studies : Measure partition coefficients (logKow_{ow}) and hydrolysis rates in simulated environmental matrices.
  • Biotic assays : Use Daphnia magna or algae for acute toxicity (EC50_{50}).
  • Degradation pathways : Track metabolites via LC-MS/MS in soil/water systems under UV exposure .

Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolism?

  • Methodology :

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to trace absorption/distribution in rodent models.
  • Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and identify Phase I/II metabolites via LC-HRMS.
  • PK parameters : Calculate AUC, Cmax_{max}, and half-life using non-compartmental analysis .

Q. What strategies mitigate crystallographic disorder or twinning during XRD analysis?

  • Methodology : Collect high-resolution data (≤1.0 Å) at low temperature (100 K). Use SHELXD for twin law identification and refine with TWIN/BASF commands in SHELXL. For severe disorder, apply restraints to atomic displacement parameters (ADPs) or exclude problematic regions .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results between in vitro and in vivo assays?

  • Methodology :

  • Dose-response calibration : Ensure in vitro concentrations match physiologically relevant levels.
  • Protein binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free fraction estimates.
  • Metabolic stability : Compare hepatic clearance rates in vitro (microsomal t1/2_{1/2}) with in vivo PK data .

Q. When crystallographic and spectroscopic data suggest different hydrogen-bonding networks, how is this reconciled?

  • Methodology : Perform variable-temperature NMR to detect dynamic H-bonding in solution. Validate XRD-derived H-bond distances (e.g., N–H···O < 2.5 Å) against DFT-optimized geometries. Use IR temperature studies to observe shifts in carbonyl stretches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.